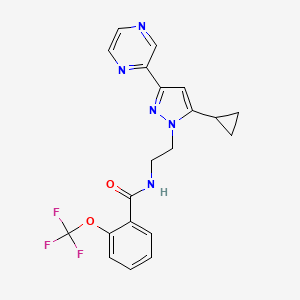
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18F3N5O, with a molecular weight of approximately 401.393 g/mol. The compound features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Cannabinoid Receptor Activity
A study on structurally related compounds demonstrated that cyclopropyl-containing pyrazole derivatives can act as potent cannabinoid receptor agonists. These compounds exhibited high affinity for CB1 receptors, suggesting potential applications in treating conditions such as obesity and metabolic syndrome by modulating lipid metabolism .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethoxy group | Increases lipophilicity and metabolic stability |
| Cyclopropyl substitution | Enhances binding affinity to cannabinoid receptors |
| Pyrazole core | Contributes to anticancer activity through apoptosis induction |
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole derivatives:
- Anticancer Activity : A study published in ACS Infectious Diseases highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell growth, demonstrating a dose-dependent response in various cancer cell lines .
- Cannabinoid Receptor Agonism : Research on diaryl-pyrazole carboxamides revealed their potential as cannabinoid receptor agonists with favorable pharmacological profiles, showing promise for metabolic syndrome treatment .
- In Vivo Studies : Animal model studies indicated that compounds similar to this compound could effectively reduce inflammation markers and improve metabolic parameters .
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)30-18-4-2-1-3-14(18)19(29)26-9-10-28-17(13-5-6-13)11-15(27-28)16-12-24-7-8-25-16/h1-4,7-8,11-13H,5-6,9-10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHAPYVLRIBKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














